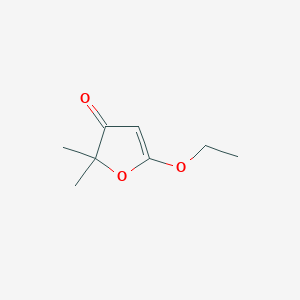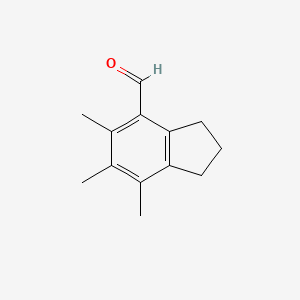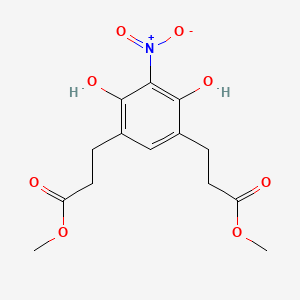
Dimethyl 3,3'-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate is an organic compound characterized by its unique chemical structure, which includes two ester groups, two hydroxyl groups, and a nitro group attached to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate typically involves the esterification of 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate involves its interaction with specific molecular targets and pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 3,3’-(4,6-dihydroxy-1,3-phenylene)dipropanoate: Lacks the nitro group, resulting in different chemical and biological properties.
Dimethyl 3,3’-(4,6-dihydroxy-5-chloro-1,3-phenylene)dipropanoate: Contains a chloro group instead of a nitro group, leading to variations in reactivity and applications.
Uniqueness
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate is unique due to the presence of both hydroxyl and nitro groups on the phenylene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Propriétés
Numéro CAS |
88421-76-5 |
|---|---|
Formule moléculaire |
C14H17NO8 |
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
methyl 3-[2,4-dihydroxy-5-(3-methoxy-3-oxopropyl)-3-nitrophenyl]propanoate |
InChI |
InChI=1S/C14H17NO8/c1-22-10(16)5-3-8-7-9(4-6-11(17)23-2)14(19)12(13(8)18)15(20)21/h7,18-19H,3-6H2,1-2H3 |
Clé InChI |
REZJLMCWJCLNMC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC(=C(C(=C1O)[N+](=O)[O-])O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




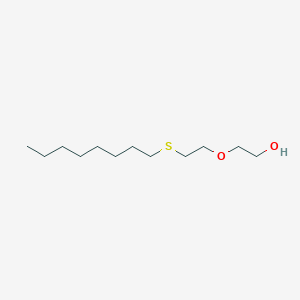
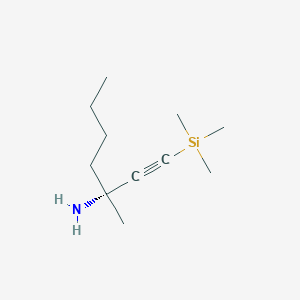
![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

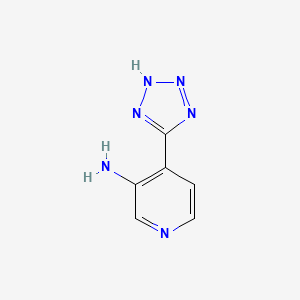

![3-[3-(4-Ethoxyphenyl)propyl]aniline](/img/structure/B14399900.png)
